N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-13(2)11-21-15-10-14(20-27(23,24)17-6-5-9-26-17)7-8-16(15)25-12-19(3,4)18(21)22/h5-10,13,20H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWOPSXNQBSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the oxazepine core through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs sharing the benzo[b][1,4]oxazepin core but differing in substituents (Table 1). Key differences in molecular properties and spectroscopic profiles are highlighted.
Table 1: Structural and Physicochemical Comparison of Benzo[b][1,4]oxazepin Derivatives
*Estimated based on structural analysis.
Structural and Functional Implications
- Sulfonamide vs. Benzamide Substituents: The target compound’s thiophene-2-sulfonamide group differs from benzamide derivatives in electronic and steric effects.
- Methoxy and Methyl Groups (Compounds ) : The 3-methoxy group in introduces polarity, improving aqueous solubility, while the 2-methyl group in enhances lipophilicity, favoring membrane permeability.
Spectroscopic Comparisons
Evidence from NMR studies of similar benzo[b][1,4]oxazepin derivatives (e.g., compounds 1 and 7 in ) reveals that substituent changes primarily affect chemical shifts in specific regions (e.g., protons near the 7-position substituent). For the target compound, the thiophene-2-sulfonamide group would likely alter chemical shifts in regions analogous to "A" and "B" (as defined in ), providing a diagnostic tool for structural validation.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~423.5) is intermediate between the smaller benzamide derivatives (~380–396.5) and the trifluoromethyl-substituted analog (470.5). This positions it within the typical range for orally bioavailable drugs.
- Solubility : Sulfonamides generally exhibit lower solubility in aqueous media compared to benzamides, but the thiophene ring may mitigate this via π-stacking interactions.
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structural motif that combines elements of oxazepine and sulfonamide chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 434.458 g/mol. Its structure includes:
- Oxazepine core : This bicyclic structure is known for various biological activities.
- Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.
Research indicates that derivatives of oxazepines, including this compound, may function as kinase inhibitors , which are critical in regulating various cellular processes such as cell growth and apoptosis. Specific studies have suggested that compounds related to this structure can inhibit receptor-interacting protein 1 (RIP1) kinase, which is implicated in inflammatory diseases and cancer pathways.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit:
- Anti-inflammatory properties : Potential modulation of inflammatory signaling pathways.
- Anticancer activity : Indications of apoptosis induction in cancer cell lines through kinase inhibition.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the oxazepine core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of thiophene and sulfonamide groups : Achieved through nucleophilic substitution or coupling reactions.
Case Study 1: Kinase Inhibition
A study evaluating the kinase inhibition activity of similar oxazepine derivatives found that certain modifications to the structure significantly enhanced potency against RIP1 kinase. The presence of bulky substituents like isobutyl groups was noted to increase lipophilicity and cellular uptake.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of related compounds showed promising results in reducing cytokine production in activated macrophages. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dibenzo[b,f][1,4]oxazepine derivatives | Similar core structure | Kinase inhibition |
| Benzamide derivatives | Contains benzamide moiety | Various therapeutic effects |
| Trifluoromethyl-substituted amides | Presence of trifluoromethyl group | Potential anti-inflammatory properties |
This table highlights the unique attributes of N-(5-isobutyl-3,3-dimethyl-4-oxo...) compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
